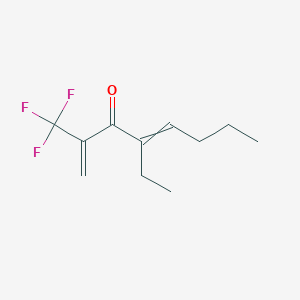
4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one is an organic compound characterized by its unique molecular structure, which includes an ethyl group, a trifluoromethyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor with ethyl and trifluoromethyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 4-Methyl-2-(trifluoromethyl)octa-1,4-dien-3-one
- 4-Ethyl-2-(difluoromethyl)octa-1,4-dien-3-one
- 4-Ethyl-2-(trifluoromethyl)hepta-1,4-dien-3-one
Comparison: 4-Ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one stands out due to its specific combination of ethyl and trifluoromethyl groups, which confer unique chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
189028-40-8 |
|---|---|
Formule moléculaire |
C11H15F3O |
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
4-ethyl-2-(trifluoromethyl)octa-1,4-dien-3-one |
InChI |
InChI=1S/C11H15F3O/c1-4-6-7-9(5-2)10(15)8(3)11(12,13)14/h7H,3-6H2,1-2H3 |
Clé InChI |
XUALHJZITHVGRS-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CC)C(=O)C(=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


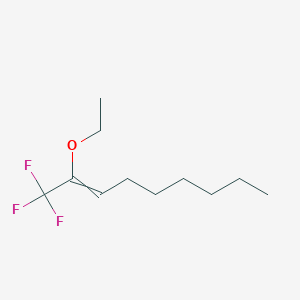
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
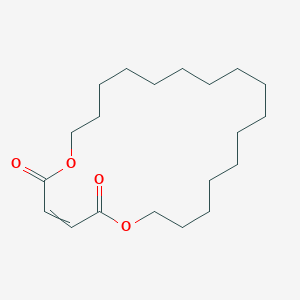
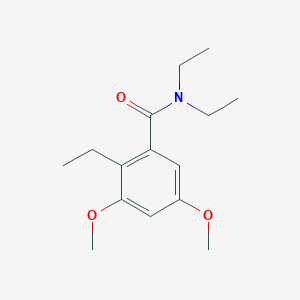
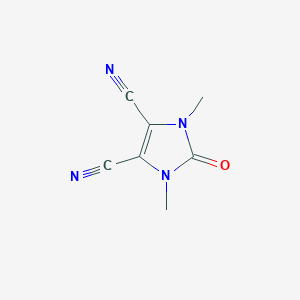
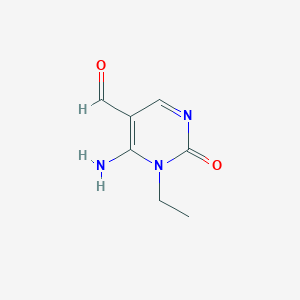

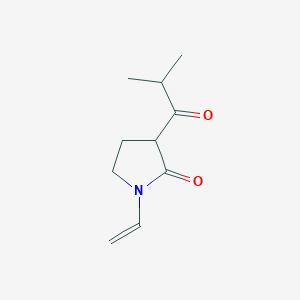
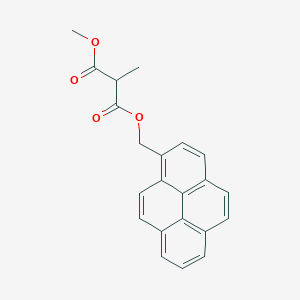

![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
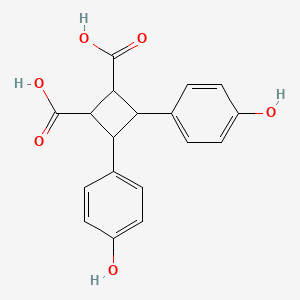
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
